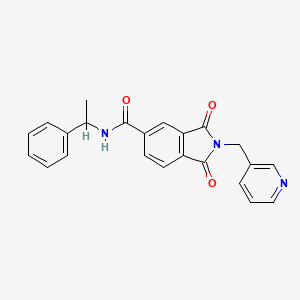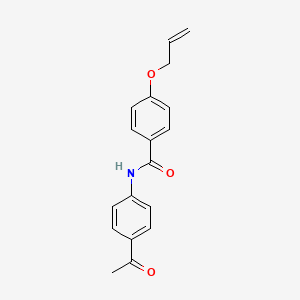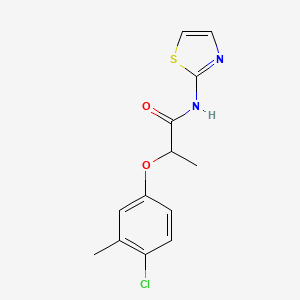![molecular formula C16H26ClNO3 B4409472 4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride
Overview
Description
4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride, also known as Bupicomide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Bupicomide belongs to the class of morpholine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been reported to inhibit the activity of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments is its high potency and selectivity. This compound has been reported to have a high affinity for its target enzymes, which makes it an effective inhibitor. Another advantage of using this compound is its low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride. One of the areas of research could be the development of new derivatives of this compound that have improved solubility and selectivity. Another area of research could be the investigation of the potential therapeutic applications of this compound in other diseases, such as arthritis and cardiovascular disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties.
Conclusion
This compound is a promising chemical compound that has potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it an attractive target for further research. The synthesis method of this compound is reliable and efficient, and its biochemical and physiological effects have been extensively studied. Although there are some limitations to its use in lab experiments, the future directions for research on this compound are promising, and it has the potential to become an important drug in the treatment of various diseases.
Scientific Research Applications
4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In a study conducted by Liu et al., this compound was found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Another study conducted by Zhang et al. reported that this compound was effective in reducing inflammation in a mouse model of acute lung injury.
properties
IUPAC Name |
4-[2-(3-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-6-4-5-15(13-16)19-12-9-17-7-10-18-11-8-17;/h4-6,13-14H,3,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAADYIJOXGHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)




![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)

![4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)
